1-(2-Methylnicotinoyl)pyrrolidin-2-one

Description

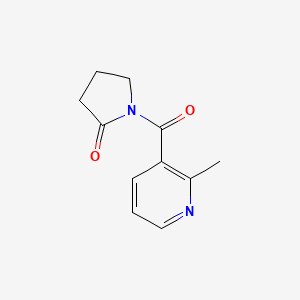

Structure

2D Structure

3D Structure

Properties

CAS No. |

1076198-58-7 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |

InChI Key |

WWGMHRWUCMKRJJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)C(=O)N2CCCC2=O |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)C2CCNC2=O |

Synonyms |

3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate reproducibility and further investigation.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the conversion of commercially available 2-methylnicotinic acid to its corresponding acyl chloride, 2-methylnicotinoyl chloride. This is a crucial activation step that renders the carboxyl group highly susceptible to nucleophilic attack. The subsequent and final step involves the N-acylation of pyrrolidin-2-one with the freshly prepared 2-methylnicotinoyl chloride to yield the target compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

2.1. Step 1: Synthesis of 2-Methylnicotinoyl Chloride

This procedure details the conversion of 2-methylnicotinic acid to 2-methylnicotinoyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation, with the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-methylnicotinoyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-methylnicotinic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure. The crude 2-methylnicotinoyl chloride is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 2-3 (2-Methylnicotinic Acid : Thionyl Chloride) | General Procedure[1] |

| Reaction Time | 2 - 4 hours | General Procedure[1] |

| Reaction Temperature | Reflux (~79 °C for SOCl₂) | General Procedure[1] |

| Expected Yield | >90% (crude) | Assumed based on similar reactions |

2.2. Step 2: Synthesis of this compound

This protocol describes the N-acylation of pyrrolidin-2-one with the previously synthesized 2-methylnicotinoyl chloride. The reaction can be performed under solvent-free conditions using a clay catalyst or in an appropriate solvent with a base to neutralize the hydrogen chloride byproduct.

Experimental Workflow (Solvent-Free):

References

In-depth Technical Guide: 1-(2-Methylnicotinoyl)pyrrolidin-2-one

An Examination of a Novel Pyrrolidinone Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a novel synthetic compound featuring a pyrrolidin-2-one scaffold linked to a 2-methylnicotinoyl moiety. Despite extensive investigation, publicly available data on the specific mechanism of action, quantitative biological activity, and detailed experimental protocols for this particular molecule are limited. This guide, therefore, focuses on the synthesis of related compounds and the known biological activities of its core chemical structures—the pyrrolidin-2-one ring and the nicotinoyl group—to provide a foundational understanding for future research.

Introduction

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and chemical properties make it a versatile building block for the development of new therapeutic agents targeting a range of diseases.[1] The nicotinoyl moiety, a derivative of nicotinic acid (niacin or vitamin B3), is also a key component of numerous pharmaceuticals and plays a crucial role in various biological processes. The combination of these two pharmacophores in this compound suggests potential for novel biological activity.

Synthesis of Related Pyrrolidin-2-one Derivatives

While a specific synthetic protocol for this compound is not detailed in the current literature, the synthesis of similar 1,5-substituted pyrrolidin-2-ones has been described. A common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one structure.[3]

Another general method for the synthesis of pyrrolidinone derivatives involves the condensation of anilines, aldehydes, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. This one-pot, multicomponent reaction offers an efficient and environmentally friendly route to substituted 3-pyrrolin-2-ones.

A patent describing the synthesis of racemic nicotine also outlines a relevant reaction: the combination of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base to form 1-methyl-3-nicotinoyl-2-pyrrolidone.[4] This intermediate is then reduced to produce nicotine.[4] This process demonstrates a feasible method for acylating the pyrrolidinone ring with a nicotinoyl group.

Experimental Workflow: General Synthesis of 1,5-Substituted Pyrrolidin-2-ones

The following diagram illustrates a generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes.

Caption: Generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Potential Mechanism of Action: Inferences from Core Scaffolds

The mechanism of action of this compound has not been elucidated. However, the biological activities of its constituent moieties can provide insights into its potential pharmacological profile.

The Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring is a core component of nootropic drugs, which are substances that may improve cognitive function. For instance, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one has been identified as a potential antiamnesic agent.[5] Derivatives of pyrrolidin-2,5-dione have been synthesized and evaluated as potential anti-tumor agents, showing inhibitory activity against enzymes such as aromatase and 17α-hydroxylase/17,20-lyase.[6] Furthermore, some pyrrolidinone derivatives have been investigated as inhibitors of the autotaxin enzyme, which is involved in inflammatory conditions.[7]

The Nicotinoyl Moiety and Nicotinic Receptors

The nicotinoyl group is structurally related to nicotine. While this compound is not nicotine, the presence of the nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.

Potential as a GABA Analogue

The pyrrolidin-2-one ring is a cyclic form of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] GABA's therapeutic use is limited by its poor ability to cross the blood-brain barrier.[9] Esterification of GABA has been explored as a strategy to improve its brain uptake.[10] It is conceivable that this compound could act as a GABA analogue or prodrug, although this has not been experimentally verified.

The diagram below illustrates the synthesis of GABA from glutamate and its subsequent metabolism.

Caption: The GABA shunt pathway.[11]

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for this compound. The table below is provided as a template for future studies to populate as data becomes available.

| Assay Type | Target | Result (e.g., IC₅₀, Kᵢ) | Units | Reference |

| In vitro Binding | e.g., nAChRs | Data Not Available | e.g., nM | |

| In vitro Enzyme Inhibition | e.g., Aromatase | Data Not Available | e.g., µM | |

| In vivo Behavioral | e.g., Morris Water Maze | Data Not Available | e.g., % Improvement |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the hypothesized mechanisms of action. This could include:

-

Radioligand Binding Assays: To determine the affinity of the compound for various receptors, particularly nicotinic acetylcholine receptors and GABA receptors.

-

Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes such as aromatase, 17α-hydroxylase/17,20-lyase, or autotaxin.

-

In vivo Animal Models: To evaluate the effects on cognition, anxiety, seizure threshold, or inflammation, depending on the hypothesized therapeutic application.

Conclusion and Future Directions

This compound is a novel compound with a chemical structure that suggests potential for interesting biological activity. However, a thorough investigation into its synthesis, mechanism of action, and pharmacological profile is required. Future research should focus on:

-

Developing and optimizing a synthetic route for this compound.

-

Screening the compound against a panel of biological targets, including nAChRs, GABA receptors, and various enzymes.

-

Conducting in vivo studies to assess its therapeutic potential in relevant disease models.

The information presented in this guide, based on the known properties of its core chemical scaffolds, provides a starting point for the scientific community to explore the potential of this and related novel pyrrolidinone derivatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

- 5. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Biological Activities of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Overview

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a synthetic organic compound that incorporates two key pharmacophores: a substituted nicotinoyl moiety and a pyrrolidin-2-one (or γ-lactam) ring. The diverse biological activities reported for derivatives of both nicotinic acid and pyrrolidin-2-one suggest that this hybrid molecule could exhibit a range of pharmacological effects. This document summarizes the potential therapeutic areas of interest, presents quantitative data from studies on related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Potential Pharmacological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological activities:

-

Anti-inflammatory Activity: Derivatives of both nicotinic acid and pyrrolidin-2-one have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

-

Antimicrobial Activity: Nicotinic acid derivatives have shown promise as antibacterial and antifungal agents.[3][4]

-

Enzyme Inhibition: The pyrrolidin-2-one scaffold is present in inhibitors of various enzymes, including autotaxin.[5]

Data Presentation: Biological Activities of Related Derivatives

The following tables summarize quantitative data for representative nicotinic acid and pyrrolidin-2-one derivatives from the scientific literature.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives (COX Inhibition) [1]

| Compound Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 10.14 | 0.09 | 112.67 |

| 3e | 12.33 | 0.08 | 154.13 |

| 4c | 15.21 | 0.06 | 253.50 |

| 4f | 18.56 | 0.05 | 371.20 |

| Celecoxib | 12.14 | 0.06 | 202.33 |

| Diclofenac | 1.22 | 0.07 | 17.43 |

| Indomethacin | 0.11 | 0.21 | 0.52 |

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives [3]

| Compound Reference | Staphylococcus epidermidis ATCC 12228 MIC (µg/mL) | Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL) |

| 13 (5-nitrofuran substituent) | 1.95 | 7.81 |

Table 3: Autotaxin Inhibitory Activity of 2-Pyrrolidinone Derivatives [5]

| Compound Reference | Autotaxin (ATX) IC₅₀ (nM) |

| 3k (boronic acid) | 50 |

| 3l (boronic acid) | 120 |

| 3m (boronic acid) | 180 |

| 16 (hydroxamic acid) | 700 |

| 21 (boronic acid) | 35 |

| 40b (carboxylic acid) | 800 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of nicotinoyl and pyrrolidin-2-one derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[1]

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

-

Procedure:

-

The test compound (dissolved in DMSO) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at 25°C for 15 minutes.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated by the addition of an acidic solution.

-

The concentration of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[1]

-

Animals: Wistar rats are used.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or reference drug is administered orally.

-

After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

Antimicrobial Susceptibility Testing (Microdilution Method)[3]

-

Microorganisms: Standard strains of bacteria and fungi are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Culture Media: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

-

Procedure:

-

Serial twofold dilutions of the test compounds are prepared in the appropriate culture medium in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Autotaxin (ATX) Inhibition Assay[5]

-

Enzyme Source: Recombinant human autotaxin.

-

Substrate: Lysophosphatidylcholine (LPC).

-

Procedure:

-

The test compound is pre-incubated with the ATX enzyme in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the LPC substrate.

-

The reaction mixture is incubated at 37°C.

-

The amount of choline released is measured using a colorimetric or fluorometric assay.

-

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methylnicotinoyl)pyrrolidin-2-one: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document focuses on its structural analogs and derivatives, drawing parallels from closely related compounds. This guide will cover synthetic methodologies, potential pharmacological activities, and relevant experimental protocols to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Core Structure

The molecule this compound combines two key pharmacophores: the pyrrolidin-2-one ring and a substituted nicotinoyl moiety.

-

Pyrrolidin-2-one: A five-membered lactam, this scaffold is present in numerous biologically active compounds and is considered a privileged structure in medicinal chemistry. It is a core component of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. The pyrrolidin-2-one ring is also found in a variety of other therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anticonvulsant.[1][2]

-

Nicotinoyl Group: Derived from nicotinic acid (Vitamin B3), this pyridine-3-carbonyl structure is a component of the essential coenzymes NAD and NADP. Nicotinic acid and its derivatives are known to exhibit a range of pharmacological effects, including vasodilation and lipid-lowering properties.[3] The addition of a methyl group at the 2-position of the pyridine ring, as in 2-methylnicotinic acid, can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

The combination of these two moieties in this compound suggests potential for novel pharmacological profiles, particularly in the realm of neuroscience and metabolic disorders.

Synthetic Methodologies

A generalized experimental protocol for the synthesis of N-acylpyrrolidin-2-ones is as follows:

General Protocol for N-Acylation of Pyrrolidin-2-one:

-

Preparation of the Acyl Chloride: 2-Methylnicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 2-methylnicotinoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

-

Acylation Reaction: Pyrrolidin-2-one is dissolved in an aprotic solvent (e.g., DCM, THF, or acetonitrile) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

-

The 2-methylnicotinoyl chloride, dissolved in the same solvent, is added dropwise to the pyrrolidin-2-one solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with an aqueous solution to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield the desired this compound.

This synthetic approach is illustrated in the following workflow diagram:

Structural Analogs and Their Derivatives

In the absence of direct data for this compound, examining its structural analogs provides valuable insights into its potential properties.

Picamilon: An Open-Ring Analog

Picamilon, or N-nicotinoyl-GABA, is a close structural analog where the pyrrolidin-2-one ring is hydrolyzed to its corresponding gamma-aminobutyric acid (GABA) structure. It is a prodrug designed to cross the blood-brain barrier and then be hydrolyzed into GABA and nicotinic acid.[4]

-

Pharmacological Profile: Picamilon has been studied for its cerebrovascular and nootropic effects. It is reported to increase cerebral blood flow and has been used to treat a variety of neurological conditions.[4] A 2023 study, however, found that picamilon itself is inactive against 50 biological targets, including GABA receptors, suggesting its effects are likely due to its hydrolysis products.[3]

-

Pharmacokinetics: After oral administration, Picamilon has a half-life of 1-2 hours and is hydrolyzed to GABA and nicotinic acid.[4]

The neuroprotective effects of a nicotinoyl-GABA conjugate against type 1 diabetes-induced nervous system impairments have also been reported, suggesting potential therapeutic applications in neurodegenerative and metabolic disorders.[5]

Positional Isomers: 1-Methyl-3-nicotinoyl-2-pyrrolidone

A patent describes the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone, a positional isomer of the target compound. This compound is synthesized by combining N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a base. The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then reduced to produce racemic nicotine. This indicates that the nicotinoyl-pyrrolidone scaffold can serve as a key intermediate in the synthesis of more complex molecules.

Derivatives with Modified Scaffolds

Research on related structures provides further context for the potential activities of this compound derivatives.

-

Pyrrolidin-2-one Derivatives: A variety of pyrrolidin-2-one derivatives have been synthesized and evaluated for their biological activities. For instance, novel derivatives have shown inhibitory activity against the autotaxin enzyme, which is implicated in inflammatory conditions.[6] Some derivatives have also demonstrated antibacterial and antifungal properties.[1]

-

Nicotinic Acid Derivatives: Numerous derivatives of nicotinic acid have been explored for their therapeutic potential. These include compounds with analgesic, anti-inflammatory, and antimicrobial activities.[3][7]

The following table summarizes the biological activities of some structural analogs and related derivatives:

| Compound/Derivative Class | Structure | Reported Biological Activity | Quantitative Data (Example) |

| Picamilon | N-nicotinoyl-GABA | Nootropic, cerebrovascular effects, neuroprotective | Half-life: 1-2 hours |

| 1-Methyl-3-nicotinoyl-2-pyrrolidone | Positional Isomer | Intermediate in nicotine synthesis | Not reported |

| Substituted Pyrrolidin-2-ones | General Scaffold | Autotaxin inhibition, antibacterial, antifungal | IC₅₀ values for autotaxin inhibition in the nanomolar range[6] |

| Nicotinic Acid Derivatives | General Scaffold | Analgesic, anti-inflammatory, antimicrobial | MIC values against various bacterial strains[7] |

Potential Signaling Pathways and Biological Targets

Based on the activities of its structural analogs, this compound and its derivatives could potentially interact with several biological pathways.

Future Directions and Conclusion

While direct experimental data on this compound is currently lacking, the analysis of its structural components and related analogs suggests it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

De novo Synthesis and Characterization: The synthesis and full analytical characterization of this compound are crucial first steps.

-

In Vitro and In Vivo Screening: A comprehensive screening of the compound and its derivatives against a panel of relevant biological targets, including those in the central nervous system and metabolic pathways, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the pyrrolidin-2-one and the 2-methylnicotinoyl moieties will be essential to optimize for potency, selectivity, and pharmacokinetic properties.

This technical guide, by consolidating information on related structures, aims to provide a solid foundation and rationale for initiating research programs focused on this compound and its derivatives. The convergence of the well-established pharmacological profiles of its constituent pharmacophores makes this an exciting area for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Determining the Solubility of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the chemical structure of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, which features a polar lactam group (the pyrrolidin-2-one ring) and a substituted pyridine ring (the 2-Methylnicotinoyl group), a qualitative solubility profile can be hypothesized. The presence of polar functionalities suggests potential solubility in polar solvents. The overall polarity will be influenced by the interplay between the polar groups and the hydrocarbon portions of the molecule.

Structurally related compounds, such as N-Methyl-2-pyrrolidone (NMP), are known to be miscible with water and a broad range of organic solvents. This suggests that this compound is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and may exhibit some solubility in polar protic solvents such as ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be limited.

Quantitative Data Presentation

To ensure accurate and comparable data, all experimental findings should be meticulously recorded. The following table provides a structured format for documenting the thermodynamic solubility of this compound in various solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Acetonitrile | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Dichloromethane (DCM) | 25 |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.

3.1. Materials and Reagents

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, DMSO, etc.) of analytical grade

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of the Test Substance: Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure that a saturated solution is formed.

-

Addition of Solvents: Add a precise volume of each selected solvent to the respective vials containing the test substance.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[2][3] The time required for equilibration should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of the dissolved compound remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it using a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[3]

-

Sample Analysis:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method.[5]

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.[5]

-

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

In Silico Modeling of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Interactions: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is used as a hypothetical case study for the purpose of this technical guide. The data and specific interactions described herein are illustrative and intended to provide a framework for the in silico analysis of novel compounds.

Executive Summary

This document provides a comprehensive technical guide to the in silico modeling of the novel compound this compound. Lacking specific experimental data for this molecule, we present a robust and detailed workflow for its computational analysis, from initial structure preparation to the simulation of its dynamic interactions with a plausible biological target. Given its structural similarity to nicotinic compounds and the known bioactivity of the pyrrolidin-2-one scaffold, the α4β2 nicotinic acetylcholine receptor (nAChR) has been selected as a representative therapeutic target for this case study.[1][2] This guide details the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a blueprint for the computational assessment of new chemical entities in drug discovery.

Introduction to this compound

This compound is a novel chemical entity featuring a pyrrolidin-2-one ring linked to a 2-methylnicotinoyl moiety. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[3][4] The nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are critical targets in the central nervous system for conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[5] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and a key target for therapeutic development.[2][6]

This guide outlines a systematic in silico approach to predict the binding affinity, interaction dynamics, and drug-like properties of this compound with the α4β2 nAChR, providing a virtual framework for its initial characterization.

In Silico Analysis Workflow

The computational analysis of this compound follows a multi-step workflow, designed to provide a comprehensive understanding of its potential as a therapeutic agent. This workflow integrates ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the protein-ligand complex.

Caption: In Silico Modeling Workflow for a Novel Ligand.

Data Presentation

Quantitative data from the in silico analyses are summarized below. These tables present illustrative data that would be generated from the described protocols.

Molecular Docking and Binding Affinity

This table summarizes the predicted binding affinities and interactions of this compound and a reference compound (Nicotine) with the α4β2 nAChR.

| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -9.8 | 50.2 | TRP-149, TYR-198, TYR-93 | 2 |

| Nicotine (Reference) | -7.5 | 350.6 | TRP-149, TYR-198 | 1 |

Molecular Dynamics Simulation Parameters

This table outlines the key parameters from a 100 ns molecular dynamics simulation of the protein-ligand complex.

| Parameter | Value | Description |

| Simulation Time | 100 ns | Total duration of the simulation. |

| Average RMSD (Protein Backbone) | 1.8 Å | Root Mean Square Deviation, indicating structural stability. |

| Average RMSF (Ligand) | 0.5 Å | Root Mean Square Fluctuation, indicating ligand flexibility. |

| Average Radius of Gyration (Rg) | 22.5 Å | Indicates the compactness of the protein-ligand complex. |

Predicted ADMET Properties

This table presents the predicted ADMET properties of this compound, crucial for assessing its drug-likeness.[7][8][9]

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 218.25 g/mol | < 500 g/mol |

| LogP | 1.5 | -0.4 to +5.6 |

| H-bond Donors | 0 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Blood-Brain Barrier Permeability | High | High |

| CYP2D6 Inhibitor | No | No |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Ligand Preparation

-

2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).

-

3D Structure Conversion: The 2D structure is converted to a 3D structure.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Partial atomic charges are calculated (e.g., Gasteiger charges).

Protein Preparation

-

Structure Retrieval: The 3D structure of the human α4β2 nAChR is obtained from a protein structure database (e.g., Protein Data Bank). If a full experimental structure is unavailable, homology modeling is used with a suitable template.[2][10]

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Protonation: Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH of 7.4.

-

Energy Minimization: The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

-

Binding Site Definition: The binding site on the α4β2 nAChR is defined based on the location of known agonists or through binding site prediction algorithms. The site is typically defined as a grid box encompassing the key residues of the orthosteric binding site.

-

Docking Simulation: The prepared ligand is docked into the defined binding site of the receptor using a docking program (e.g., AutoDock Vina). The docking process involves sampling a large number of ligand conformations and orientations within the binding site.[11][12]

-

Scoring and Ranking: The resulting poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.

Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[13] Ions (e.g., Na+, Cl-) are added to neutralize the system.[14]

-

Energy Minimization: The entire system is energy minimized to remove bad contacts.

-

Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure proper temperature and pressure stabilization.

-

Production Run: A production MD simulation is run for a duration of 100 ns, with trajectory frames saved at regular intervals.[15][16]

-

Trajectory Analysis: The saved trajectory is analyzed to calculate RMSD, RMSF, and the radius of gyration to assess the stability and dynamics of the protein-ligand complex.

ADMET Prediction

The 3D structure of the ligand is submitted to in silico ADMET prediction tools (e.g., SwissADME, pkCSM). These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various pharmacokinetic and toxicological properties.[7][17][18]

Signaling Pathway Visualization

Activation of the α4β2 nAChR by an agonist like this compound can lead to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of downstream signaling pathways that influence neurotransmitter release.

References

- 1. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]

- 13. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 18. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the absence of this compound in publicly available spectral databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis of its constituent functional groups. Furthermore, standardized experimental protocols for obtaining such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure, which combines a 2-methylnicotinoyl moiety and a pyrrolidin-2-one ring.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet of doublets | 1H | H-6' (Pyridine) |

| ~7.8 | Doublet of doublets | 1H | H-4' (Pyridine) |

| ~7.2 | Doublet of doublets | 1H | H-5' (Pyridine) |

| ~3.8 | Triplet | 2H | H-5 (Pyrrolidinone) |

| ~2.6 | Triplet | 2H | H-3 (Pyrrolidinone) |

| ~2.5 | Singlet | 3H | -CH₃ (Methyl on Pyridine) |

| ~2.1 | Quintet | 2H | H-4 (Pyrrolidinone) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175.0 | C=O | C-2 (Amide carbonyl) |

| ~168.0 | C=O | C-7' (Ketone carbonyl) |

| ~158.0 | Aromatic C | C-2' (Pyridine) |

| ~152.0 | Aromatic CH | C-6' (Pyridine) |

| ~137.0 | Aromatic CH | C-4' (Pyridine) |

| ~130.0 | Aromatic C | C-3' (Pyridine) |

| ~122.0 | Aromatic CH | C-5' (Pyridine) |

| ~45.0 | -CH₂- | C-5 (Pyrrolidinone) |

| ~32.0 | -CH₂- | C-3 (Pyrrolidinone) |

| ~23.0 | -CH₃ | -CH₃ (Methyl on Pyridine) |

| ~18.0 | -CH₂- | C-4 (Pyrrolidinone) |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (Amide) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N stretch |

| ~1250 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 218 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - C₄H₅NO]⁺ (2-Methylnicotinoyl cation) |

| 92 | Moderate | [C₆H₄N]⁺ (Fragment from pyridine ring) |

| 84 | High | [C₄H₆NO]⁺ (Pyrrolidin-2-one fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity. Standard pulse sequences are then run to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[2]

-

Film Deposition : Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[2] Record a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[3]

-

Data Processing : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent. For volatile compounds, the sample is heated in a vacuum to enter the gas phase.[4]

-

Ionization : In Electron Ionization (EI) mode, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]

-

Mass Analysis : The ions are accelerated and passed through a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[4]

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.

References

CAS number and chemical identifiers for 1-(2-Methylnicotinoyl)pyrrolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthetic pathways, and available data for the compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this molecule. This suggests that this compound may be a novel compound or not widely documented in public-facing scientific literature.

This guide provides information on its constituent precursors, a proposed synthetic methodology, and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity of Precursors

The target compound is an amide formed from 2-methylnicotinic acid and pyrrolidin-2-one. The chemical identifiers for these precursors are well-established.

Table 1: Chemical Identifiers for Precursors

| Identifier | 2-Methylnicotinic Acid | Pyrrolidin-2-one |

| CAS Number | 3222-56-8[1][2][3][4][5] | 616-45-5[6][7][8] |

| Molecular Formula | C₇H₇NO₂[1][2] | C₄H₇NO[6][9] |

| IUPAC Name | 2-methylpyridine-3-carboxylic acid[1][2][4] | pyrrolidin-2-one[6] |

| Synonyms | 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid[4] | 2-Oxopyrrolidine, Butyrolactam, γ-Aminobutyric acid lactam[6][8] |

| Molecular Weight | 137.14 g/mol [2] | 85.11 g/mol [6] |

| InChI Key | HNTZKNJGAFJMHQ-UHFFFAOYSA-N[1][2][4] | HNJBEVLQSNELDL-UHFFFAOYSA-N[6][7][9] |

Chemical Identifiers of Structurally Related Compounds

While no direct identifiers for the target compound were found, the following table lists identifiers for similar N-substituted pyrrolidinones.

Table 2: Chemical Identifiers for Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| 1-Methyl-2-pyrrolidinone | 872-50-4 | C₅H₉NO |

| 1-Vinyl-2-pyrrolidinone | 88-12-0 | C₆H₉NO |

| 1-Ethyl-2-pyrrolidinone | 2687-91-4 | C₆H₁₁NO |

Proposed Synthetic Pathway

The synthesis of this compound would likely involve the formation of an amide bond between 2-methylnicotinic acid and pyrrolidin-2-one. A common method for this transformation is the acylation of the lactam. This typically involves the activation of the carboxylic acid, followed by reaction with the lactam.

Experimental Protocol Outline:

A plausible, though unverified, synthetic approach would be a direct amidation reaction.

-

Activation of Carboxylic Acid: 2-Methylnicotinic acid can be converted to a more reactive acyl donor, such as an acyl chloride or an activated ester. For example, reacting 2-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-methylnicotinoyl chloride.

-

Acylation of Pyrrolidin-2-one: The resulting acyl chloride would then be reacted with pyrrolidin-2-one. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. The nitrogen atom of the pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Workup and Purification: Following the reaction, an aqueous workup would be performed to remove the base and any unreacted starting materials. The crude product would then be purified, likely using techniques such as recrystallization or column chromatography.

Alternative direct amidation methods using coupling agents (e.g., DCC, EDC) or boronic acid catalysts could also be explored.

Signaling Pathways and Biological Activity

Due to the absence of published studies on this compound, there is no information regarding its mechanism of action, signaling pathway interactions, or overall biological activity. Research into these areas would be required to understand its pharmacological profile.

Quantitative Data

No quantitative data, such as solubility, pKa, logP, or spectral data (NMR, IR, MS), for this compound could be retrieved from the public domain. Experimental characterization of the synthesized compound would be necessary to establish these parameters.

Conclusion

This compound appears to be a compound that is not extensively documented in readily accessible scientific literature. This guide provides a starting point for researchers by detailing the chemical properties of its precursors and outlining a potential synthetic route. Further experimental investigation is required to synthesize, characterize, and evaluate the biological activity of this molecule.

References

- 1. 2-Methylnicotinic acid, 98+% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Methylnicotinic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-Methylnicotinic acid | 3222-56-8 [chemicalbook.com]

- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 2-Pyrrolidinone [webbook.nist.gov]

The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a fascinating scaffold in medicinal chemistry. Its journey from an accidental discovery to a cornerstone of various therapeutic agents, most notably the "smart drugs" or nootropics, is a testament to the blend of serendipity and rational drug design. This technical guide delves into the discovery and rich history of pyrrolidin-2-one compounds in research, providing a comprehensive overview for professionals in drug development.

The Dawn of Nootropics: The Accidental Discovery of Piracetam

The story of pyrrolidin-2-one's prominence in neuroscience begins in the 1960s with the work of the Romanian psychologist and chemist Dr. Corneliu E. Giurgea at the Belgian pharmaceutical company UCB.[1] While attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) as a potential sleep-inducing agent, Giurgea and his team created compound 6215, later named Piracetam.[2]

Initial screenings revealed that Piracetam lacked the expected sedative effects. However, further investigation uncovered its remarkable and unexpected ability to enhance cognitive functions, particularly learning and memory, especially in states of cognitive impairment.[1][3] This led Giurgea to coin the term "nootropic" from the Greek words "noos" (mind) and "tropein" (to bend or turn), to describe this new class of psychoactive drugs that selectively improved higher-level brain functions without causing sedation or stimulation.[1]

Physicochemical and Pharmacokinetic Properties of Key Pyrrolidin-2-one Derivatives

The development of piracetam spurred the synthesis of a wide array of derivatives, collectively known as the racetams, as well as other compounds sharing the pyrrolidin-2-one core. The table below summarizes key physicochemical and pharmacokinetic properties of some of the most well-researched pyrrolidin-2-one compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP | Bioavailability (%) | Half-life (t½) (hours) |

| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 25 | -0.85 | - | - |

| Piracetam | C₆H₁₀N₂O₂ | 142.16 | 151-152 | -1.03 | ~100 | 4-5 |

| Aniracetam | C₁₂H₁₃NO₃ | 219.24 | 121-122 | 1.16 | Low | 1-2.5 |

| Oxiracetam | C₆H₁₀N₂O₃ | 158.16 | 165-168 | -1.8 | 56-82 | ~8 |

| Levetiracetam | C₈H₁₄N₂O₂ | 170.21 | 118-119 | -0.57 | >95 | 6-8 |

The Enigmatic Mechanism of Action: Modulating Synaptic Plasticity

Despite decades of research, the precise mechanism of action of nootropic pyrrolidin-2-one derivatives remains a subject of investigation. However, a consensus is emerging that these compounds exert their cognitive-enhancing effects by modulating synaptic plasticity through multiple pathways.

Allosteric Modulation of AMPA Receptors

A primary target for many racetams is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[4][5] Piracetam and its analogs act as positive allosteric modulators of AMPA receptors.[4][6] They are believed to bind to a site on the receptor complex distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate.[4][5] This modulation is thought to slow the receptor's desensitization and deactivation, leading to a prolonged influx of sodium ions and a stronger synaptic signal.[4] X-ray crystallography studies have revealed that piracetam can bind to multiple sites on the dimer interface of AMPA receptor subunits GluA2 and GluA3, suggesting a complex modulatory role.[4][5]

Influence on the Cholinergic System

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is crucial for learning and memory.[7][8] Pyrrolidin-2-one nootropics, particularly piracetam, have been shown to influence this system.[7] Studies in aged mice have demonstrated that chronic piracetam treatment can increase the density of muscarinic acetylcholine receptors in the frontal cortex.[8] This upregulation of receptors could enhance the brain's responsiveness to acetylcholine, thereby improving cognitive function.[7] It is hypothesized that this effect may be a compensatory mechanism to age-related declines in cholinergic signaling.

Experimental Protocols: Synthesis of Key Pyrrolidin-2-one Compounds

The synthesis of pyrrolidin-2-one derivatives has evolved over time, with various methods developed to improve yield and purity. Below are representative experimental protocols for the synthesis of piracetam and oxiracetam.

Synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide)

This two-step synthesis involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate followed by amidation.

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

-

To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

The reaction mixture is then heated to reflux for 6 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a colorless oil.

Step 2: Synthesis of Piracetam

-

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (1.0 eq) is dissolved in methanol saturated with ammonia in a sealed pressure vessel.

-

The mixture is stirred at room temperature for 48 hours.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is recrystallized from isopropanol to give piracetam as a white crystalline solid.

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Melting point determination should also be performed.

Synthesis of Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide)

A common route to oxiracetam involves the cyclization of a 4-amino-3-hydroxybutanoic acid derivative.[9]

-

A mixture of 4-amino-3-hydroxybutanoic acid (1.0 eq) and ethyl chloroacetate (1.2 eq) is suspended in ethanol.

-

Sodium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 24 hours.

-

The reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in a minimal amount of water and subjected to ion-exchange chromatography to isolate the intermediate, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid.

-

The isolated acid is then converted to the corresponding amide, oxiracetam, via a standard amidation procedure, such as activation with a carbodiimide reagent followed by treatment with ammonia.

-

The crude oxiracetam is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis.

The Historical Experimental Workflow for Nootropic Discovery

The pioneering work of Dr. Giurgea in the 1960s and 1970s laid the foundation for the preclinical screening of nootropic drugs. The experimental workflow was designed to identify compounds that enhanced learning and memory without the typical side effects of other psychoactive drugs.

This workflow typically involved:

-

Primary Screening: Compounds were first evaluated in animal models of learning and memory. The passive avoidance test was a commonly used paradigm, where an animal learns to avoid a compartment in which it previously received a mild foot shock. A nootropic effect was indicated by a longer latency to enter the aversive compartment.[10]

-

Secondary Screening: To differentiate nootropics from stimulants or sedatives, compounds that showed efficacy in the primary screen were then tested for their effects on general locomotor activity and motor coordination. The open field test and the rotarod test were employed for this purpose. A true nootropic would not significantly alter these behaviors.

-

Pharmacological Profiling: Promising candidates were then subjected to more in-depth pharmacological studies to elucidate their mechanism of action. This included receptor binding assays to determine their affinity for various neurotransmitter receptors and neurochemical analyses to measure their effects on neurotransmitter levels in different brain regions.

-

Lead Optimization: Based on the structure-activity relationship (SAR) data obtained from these studies, new analogs were synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The discovery of the cognitive-enhancing properties of pyrrolidin-2-one compounds, initiated by the serendipitous finding of piracetam, has opened up a significant field of research in neuroscience and medicinal chemistry. While the precise molecular mechanisms of these "smart drugs" are still being fully unraveled, their ability to modulate key neurotransmitter systems, particularly the glutamatergic and cholinergic pathways, has been firmly established. The pyrrolidin-2-one scaffold continues to be a versatile platform for the development of novel therapeutics for a range of neurological and psychiatric disorders, highlighting the enduring legacy of a chance discovery that forever changed our understanding of brain function and pharmacology.

References

- 1. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Racetam - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 8. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105968024A - Synthesis method of oxiracetam - Google Patents [patents.google.com]

- 10. Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid | Powder Diffraction | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Cell Culture

Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel chemical entity for which there is no established biological activity or cell culture protocol in the public domain. The following application notes and protocols are provided as a general framework for the initial investigation of an uncharacterized small molecule with this structure. The proposed mechanisms of action, cell lines, and experimental parameters are hypothetical and should be empirically determined and optimized by the researcher.

Introduction

The chemical structure of this compound incorporates a nicotinoyl moiety, found in molecules with diverse biological activities including anti-inflammatory and enzymatic inhibitory effects, and a pyrrolidin-2-one core, a scaffold present in various pharmacologically active compounds. This suggests that the compound may exhibit interesting biological properties worthy of investigation. These notes provide a hypothetical workflow and detailed protocols for the initial characterization of this compound in a cell culture setting.

Hypothetical Mechanism of Action

Based on the structural components, we hypothesize that this compound may act as an inhibitor of a key signaling pathway involved in inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The nicotinoyl group might mimic endogenous ligands or interact with enzymatic active sites within this pathway.

Experimental Workflow

A logical workflow for the initial characterization of a novel compound is essential. The following diagram outlines the proposed experimental pipeline.

Caption: Experimental workflow for the characterization of a novel compound.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Maximum Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 | Clear solution |

| Phosphate-Buffered Saline (PBS) | 1 | Precipitate observed at >1.5 mM |

| Cell Culture Medium (RPMI-1640) | 0.5 | No precipitate observed |

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages (Hypothetical Data)

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 95.6 | 4.8 |

| 10 | 92.1 | 5.3 |

| 25 | 88.4 | 6.2 |

| 50 | 75.3 | 7.1 |

| 100 | 52.8 | 8.5 |

| 200 | 21.4 | 9.3 |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Tare a sterile microcentrifuge tube.

-

Add approximately 5 mg of the compound to the tube and record the exact weight.

-

Calculate the volume of DMSO required to make a 100 mM stock solution.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Protocol 2: MTS Cytotoxicity Assay

-

Cell Line: RAW 264.7 murine macrophages (a common model for inflammation studies).

-

Materials:

-

RAW 264.7 cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (100 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of the compound in complete medium from the 100 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Protocol 3: Hypothetical NF-κB Reporter Assay

-

Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Materials:

-

HEK293T-NF-κB-Luciferase reporter cell line

-

Complete DMEM medium

-

Tumor Necrosis Factor-alpha (TNF-α) as an inducer of NF-κB activation

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well.

-

Incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

-

Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway. Include a negative control (no TNF-α) and a positive control (TNF-α with vehicle).

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Normalize the luciferase signal to cell viability (if necessary, run a parallel cytotoxicity assay under the same conditions).

-

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibitory effect of the compound on the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Application Notes and Protocols for the Quantification of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in various biological matrices, including plasma, urine, and tissue homogenates. The following sections detail established analytical techniques, sample preparation protocols, and validation parameters based on common practices for the analysis of small molecules in biological fluids.

Introduction

Accurate quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development.[1] This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1] The choice of analytical method and sample preparation technique is crucial for achieving the required sensitivity, selectivity, and robustness of the assay.[2][3] This application note focuses on methods applicable to the analysis of this compound, a small molecule that may require sensitive analytical techniques for its detection in complex biological matrices.

Analytical Techniques

Several analytical techniques are suitable for the quantification of small molecules like this compound in biological samples. The most common and powerful of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[4][5]

-

LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6][7] It is particularly well-suited for the analysis of polar and non-volatile compounds in complex matrices.

-

GC-MS: This technique is ideal for volatile and thermally stable compounds. Derivatization is often required for polar analytes to increase their volatility.[8][9]

-

HPLC-UV: While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for compounds with a strong chromophore, especially at higher concentrations.[10]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2][11] Common sample preparation techniques include:

-

Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[1][2]

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[1][2][11]

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[1][2][11]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of small molecules in biological samples using various analytical techniques. These values can serve as a benchmark for the development of an assay for this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.99[8][12] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8][13] |

| Precision (% CV) | < 15% (< 20% at LLOQ)[8][13] |

| Lower Limit of Quantification (LLOQ) | 0.02 - 1.5 ng/mL[12] |

| Recovery | 80 - 120% |

Table 2: Typical GC-MS Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.995[8] |

| Accuracy (% Bias) | Within ±15%[8] |

| Precision (% CV) | < 15%[8] |

| Limit of Detection (LOD) | 5 - 20 ng/mL[8] |

| Limit of Quantification (LOQ) | 20 - 50 ng/mL[8] |

| Extraction Recovery | 82 - 105%[8] |

Table 3: Typical HPLC-UV Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Limit of Detection (LOD) | 1.0 µg/mL[10] |

| Limit of Quantification (LOQ) | 3.5 µg/mL[10] |

Experimental Protocols

The following are detailed, generalized protocols for sample preparation and analysis. These should be adapted and optimized for the specific properties of this compound and the biological matrix being used.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.[1]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[12]

2. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Protocol 2: GC-MS Analysis of this compound in Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 1 mL of urine sample, add the internal standard and vortex.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-